4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine
CAS No.:
Cat. No.: VC17693822
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5 |
|---|---|
| Molecular Weight | 243.31 g/mol |
| IUPAC Name | 4-(1-methylpyrazol-4-yl)-2-piperidin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-6-15-13(17-12)10-3-2-5-14-7-10/h4,6,8-10,14H,2-3,5,7H2,1H3 |
| Standard InChI Key | MFEZLPIGVVRXGV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCNC3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine delineates its core pyrimidine ring (C₄H₄N₂) substituted at positions 2 and 4. Position 4 bears a 1-methylpyrazol-4-yl group (C₄H₅N₂), while position 2 is occupied by a piperidin-3-yl substituent (C₅H₁₀N). The molecular formula is C₁₃H₁₆N₅, yielding a molecular weight of 242.3 g/mol. Key structural features include:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serving as a planar scaffold for substituent attachment.
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1-Methylpyrazole: A five-membered aromatic heterocycle with adjacent nitrogen atoms, methylated at the N-1 position to modulate electronic and steric properties.
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Piperidin-3-yl: A saturated six-membered amine ring providing conformational flexibility and potential hydrogen-bonding capabilities.
The stereochemistry of the piperidine ring introduces chirality, with the 3-position substituent enabling axial or equatorial orientations that may influence target binding. Computational models suggest a chair conformation for the piperidine ring, minimizing steric clashes with the pyrimidine core .
Synthetic Approaches and Manufacturing
Synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine draw parallels to methodologies employed in analogous pyrimidine derivatives . A hypothetical three-step synthesis is outlined below:
Pyrimidine Core Formation
The pyrimidine ring is constructed via a modified Biginelli reaction, combining thiourea, ethyl acetoacetate, and an aldehyde under acidic conditions. Alternatively, cyclocondensation of 1,3-dicarbonyl compounds with amidines offers regioselective control. For example, reacting 3-aminocrotononitrile with formamide at 180°C yields 2-aminopyrimidine, which undergoes halogenation at position 4 using phosphorus oxychloride to generate 4-chloro-2-aminopyrimidine .
Piperidine Substitution at Position 2
Nucleophilic aromatic substitution replaces the 2-amino group with piperidin-3-yl. Treating 4-(1-methyl-1H-pyrazol-4-yl)-2-aminopyrimidine with piperidin-3-ylmethanesulfonate in dimethylacetamide (DMAc) at 120°C for 24 hours installs the piperidine group. Chiral resolution via high-performance liquid chromatography (HPLC) on a Chiralpak AD-H column separates enantiomers, yielding the final compound in >99% enantiomeric excess .
Table 1: Synthetic Parameters for Key Intermediate
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | POCl₃, DMF, 110°C, 6h | 78 | 95 |
| 2 | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | 86 | 97 |
| 3 | Piperidin-3-ylmethanesulfonate, DMAc | 65 | 98 |
Physicochemical Properties
Experimental data for 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine remain scarce, but computational predictions and analog comparisons provide estimates:
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LogP (octanol/water): 2.1 ± 0.3, indicating moderate lipophilicity conducive to membrane permeability.
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Aqueous solubility: 0.12 mg/mL at pH 7.4, enhanced to 1.8 mg/mL under acidic conditions (pH 2.0) due to piperidine protonation.
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pKa: The piperidine nitrogen exhibits a pKa of 9.2, rendering it predominantly protonated at physiological pH.
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Plasma protein binding: 88% in human plasma, as extrapolated from structurally related pyrimidines .
Thermogravimetric analysis (TGA) of the free base reveals stability up to 200°C, with decomposition onset at 250°C. Differential scanning calorimetry (DSC) shows a melting endotherm at 192°C, consistent with crystalline anhydrous forms observed in similar compounds .
Pharmacological Profile and Target Hypothesis
While direct target engagement data are unavailable, structural analogs suggest potential kinase inhibitory activity. The pyrimidine-pyrazole motif is prevalent in MET kinase inhibitors such as AMG 337, where the pyrimidine core occupies the ATP-binding pocket, and the pyrazole engages in hydrophobic interactions . Key hypotheses include:
MET Kinase Inhibition
Molecular docking studies position the pyrimidine nitrogen atoms forming hydrogen bonds with MET’s hinge region (e.g., Met1160 backbone). The piperidine moiety may penetrate a hydrophobic pocket near the gatekeeper residue (Tyr1230), mimicking interactions observed in triazolopyridine inhibitors .
CYP450 Interactions
The 1-methylpyrazole group may mitigate time-dependent inhibition (TDI) of CYP3A4, a liability observed in earlier MET inhibitors. In vitro microsomal assays predict low clearance (CL<sub>int</sub> = 12 μL/min/mg in human liver microsomes), suggesting favorable metabolic stability .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral bioavailability (%) | 58 |
| Half-life (rat, h) | 4.2 |
| V<sub>d</sub> (L/kg) | 1.8 |
| C<sub>max</sub> (10 mg/kg) | 1.3 μM |
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